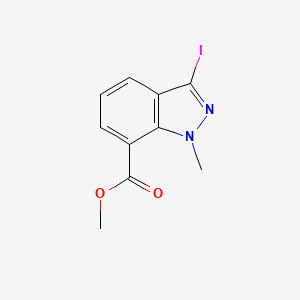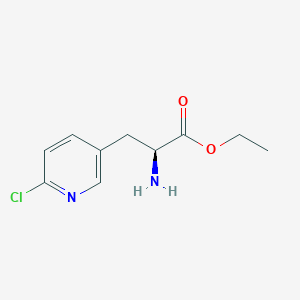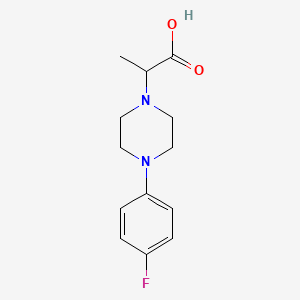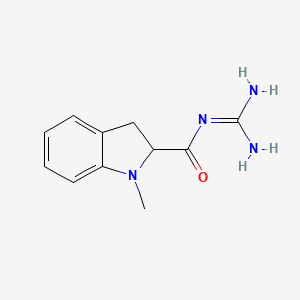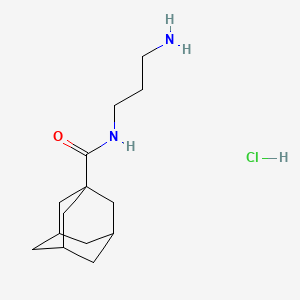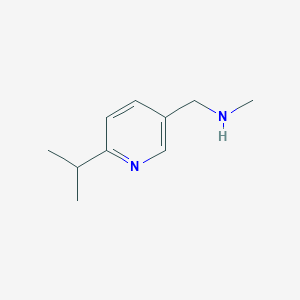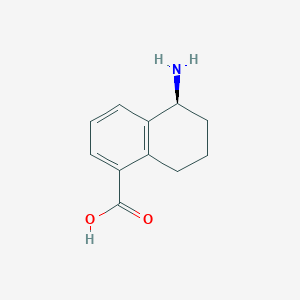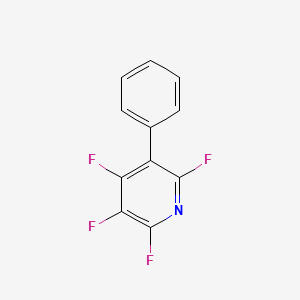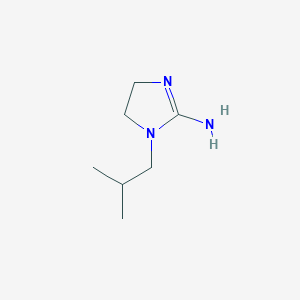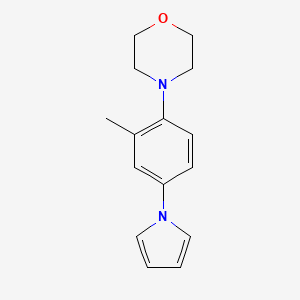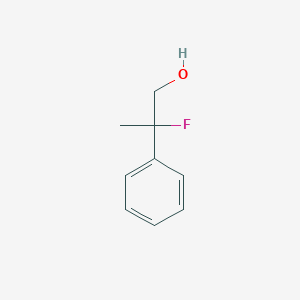
2-Fluoro-2-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-phenylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom and a phenyl group attached to the second carbon of a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with fluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the reduction of 2-Fluoro-2-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reduction process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
化学反応の分析
Types of Reactions
2-Fluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Fluoro-2-phenylpropan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Fluoro-2-phenylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 2-Azido-2-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropan-1-one
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: 2-Azido-2-phenylpropan-1-ol
科学的研究の応用
2-Fluoro-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for investigating the specificity and mechanism of various enzymes.
Medicine: this compound is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, altering its reactivity and binding affinity.
In biological systems, the compound may interact with enzymes involved in metabolic pathways, modulating their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further contributing to its binding specificity.
類似化合物との比較
2-Fluoro-2-phenylpropan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Phenylpropanolamine: Unlike this compound, phenylpropanolamine lacks the fluorine atom, which significantly alters its chemical properties and biological activity.
2-Fluoro-2-phenylpropan-1-one: This compound is the oxidized form of this compound and exhibits different reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
2-Azido-2-phenylpropan-1-ol:
特性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChIキー |
SNILNSRRYODOMT-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

